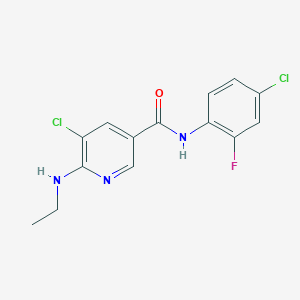
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key player in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway, particularly through mutations in BRAF, is a common feature of many cancers. Therefore, PF-06463922 has potential as an anti-cancer drug.
Mechanism of Action
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is a selective inhibitor of BRAF. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream targets in the MAPK pathway. This leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells with BRAF mutations.
Biochemical and physiological effects:
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have potent and selective inhibitory activity against BRAF in cancer cells with BRAF mutations. In addition, 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its selectivity for BRAF. This allows for specific targeting of cancer cells with BRAF mutations, while sparing normal cells with wild-type BRAF. However, one limitation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its potential for off-target effects, particularly on other kinases in the MAPK pathway. In addition, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated.
Future Directions
There are several potential future directions for research on 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the investigation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated in order to better understand its potential as an anti-cancer drug.
Synthesis Methods
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 5-chloro-2-fluoropyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-chloro-2-fluoroaniline to form the amide linkage. The resulting compound is then further reacted with ethylamine to introduce the ethylamino group. Finally, the 5-chloro substituent is introduced through a substitution reaction with thionyl chloride.
Scientific Research Applications
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide inhibits the growth of cancer cells with BRAF mutations, but has little effect on cells with wild-type BRAF. In vivo studies have demonstrated that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can inhibit tumor growth in mouse xenograft models of BRAF-mutant cancers, including melanoma and colorectal cancer.
properties
IUPAC Name |
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN3O/c1-2-18-13-10(16)5-8(7-19-13)14(21)20-12-4-3-9(15)6-11(12)17/h3-7H,2H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRQIBIMAAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

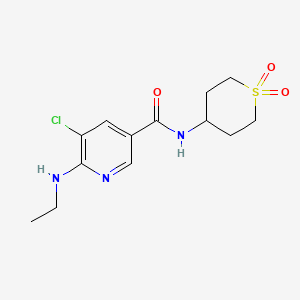
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
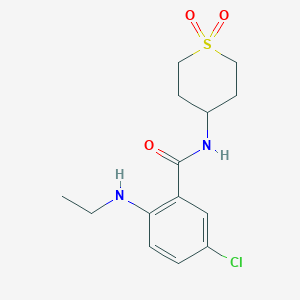
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
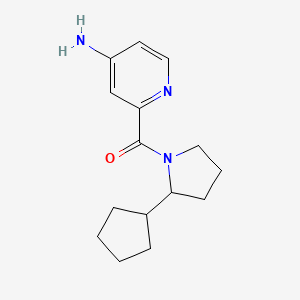
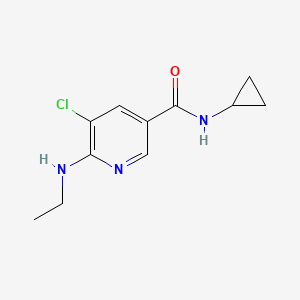
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
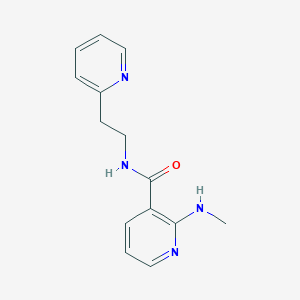
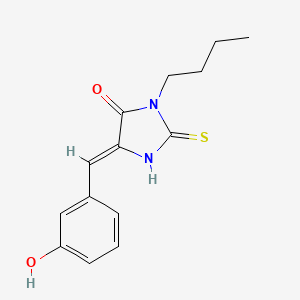
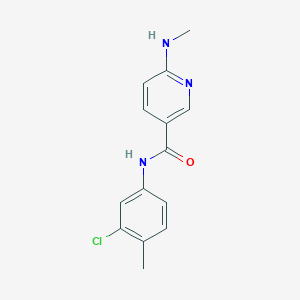
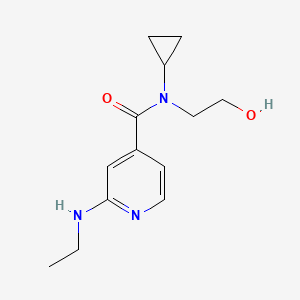

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)